molecular formula C35H56O9 B190804 Cimiracemoside C CAS No. 256925-92-5

Cimiracemoside C

Katalognummer: B190804
CAS-Nummer: 256925-92-5
Molekulargewicht: 620.8 g/mol
InChI-Schlüssel: BTPYUWOBZFGKAI-BKJHYQRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cimiracemoside C (CAS: 256925-92-5), also known as Cimicifugoside M, is a triterpene glycoside isolated from Cimicifuga racemosa (black cohosh). It is characterized by a complex cyclic structure with hydroxyl groups and a glucuronic acid moiety . Its molecular formula is C₃₅H₅₆O₉, with a molecular weight of 620.81 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside C typically involves the extraction from the rhizomes of Cimicifuga racemosa. The process includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The rhizomes are harvested, dried, and processed in bulk. Solvent extraction is followed by large-scale chromatography to purify the compound. The purified product is then dried and packaged for use in research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cimiracemoside C unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können seine glycosidischen Bindungen verändern.

    Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, die im Molekül vorhanden sind.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat (KMnO₄), Wasserstoffperoxid (H₂O₂).

    Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

    Lösungsmittel: Methanol, Ethanol, Dimethylsulfoxid (DMSO).

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte und reduzierte Derivate von this compound, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

Cimiracemoside C hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Aktivierung der AMP-aktivierten Proteinkinase (AMPK) aus. Dieses Enzym spielt eine Schlüsselrolle bei der Regulierung des zellulären Energiegleichgewichts. Durch die Aktivierung von AMPK verstärkt this compound die Glukoseaufnahme und die Fettsäureoxidation, was zu einer verbesserten Insulinempfindlichkeit und zu einer Senkung des Blutzuckerspiegels führt. Dieser Mechanismus macht es zu einem vielversprechenden Kandidaten für die Behandlung von Stoffwechselstörungen wie Diabetes .

Wirkmechanismus

Cimiracemoside C exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This enzyme plays a key role in regulating cellular energy balance. By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced blood glucose levels. This mechanism makes it a promising candidate for the treatment of metabolic disorders such as diabetes .

Vergleich Mit ähnlichen Verbindungen

Key Bioactivity :

  • AMPK Activation : Cimiracemoside C activates AMP-activated protein kinase (AMPK), a critical regulator of energy metabolism, leading to improved glucose uptake and insulin sensitivity in diabetic mouse models .
  • Antidiabetic Potential: In vivo studies demonstrate its ability to reduce plasma glucose levels and enhance insulin sensitivity comparably to metformin, though without altering peak blood glucose levels during tolerance tests .

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

This compound belongs to the triterpene saponin family, sharing a cimigenol-type aglycone core with other Cimiracemosides (A–M). These compounds differ in glycosylation patterns and substituents (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Glycosylation/Side Chains Key Structural Features
This compound C₃₅H₅₆O₉ 620.81 Glucuronic acid moiety Cimigenol core, hydroxyl groups
Cimiracemoside D C₃₇H₅₈O₁₁ 678.85 Additional arabinose/xylose units Similar core, extra sugar residues
Cimiside B Not specified Not specified 3′-O-Xyl-3-O-Xyl Acteol-type aglycone
Cimigenol-3-O-α-L-arabinoside C₃₅H₅₆O₈ 604.82 Arabinose at C-3 Cimigenol core, anti-inflammatory

Functional Differences

  • This compound vs. Cimiracemoside D: While both share a cimigenol core, Cimiracemoside D’s additional sugar units (C₃₇H₅₈O₁₁) may hinder AMPK activation, as its bioactivity remains uncharacterized .
  • This compound vs. Cimiside B : Cimiside B’s Acteol-type aglycone and xylose glycosylation correlate with distinct mechanisms, such as anti-inflammatory effects, unlike this compound’s metabolic focus .
  • Cimigenol Derivatives: Compounds like Cimigenol-3-O-α-L-arabinoside lack the glucuronic acid group critical for AMPK interaction, instead showing anti-resorptive or antitumor activities .

Pharmacological Profiles

Table 2: Bioactivity Comparison

Compound AMPK Activation Antidiabetic Activity Antitumor Activity Anti-inflammatory Activity
This compound Yes Significant Not reported Not reported
Cimiracemoside D Unknown Unknown Unknown Unknown
Cimiside B No No Yes Yes
Cimigenol-3-O-α-L-arabinoside No No No Yes

Research Implications and Gaps

  • This compound is uniquely validated for AMPK-mediated antidiabetic effects, supported by in vivo data .
  • Analytical Specificity : this compound serves as a marker compound to authenticate Cimicifuga racemosa extracts, distinguishing them from Asian Actaea species containing cimifugin .

Biologische Aktivität

Cimiracemoside C, a bioactive compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered attention for its potential therapeutic effects, particularly in women's health. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a triterpene glycoside. Its structure includes a cycloartane backbone, which is characteristic of many compounds found in the Cimicifuga genus. Research indicates that this compound may contribute to the overall efficacy of black cohosh extracts used in dietary supplements aimed at alleviating menopausal symptoms and other gynecological issues.

Pharmacological Properties

1. Hormonal Activity:
this compound has been shown to exhibit estrogen-like activity, which may help mitigate menopausal symptoms such as hot flashes. Studies suggest that it interacts with serotonin receptors, particularly 5-HT1A and 5-HT7, which are involved in thermoregulation and mood stabilization .

2. Anti-inflammatory Effects:
Research indicates that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting a potential role in managing inflammatory conditions .

3. Antioxidant Activity:
The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and reduce the risk of chronic diseases associated with aging .

This compound's biological effects can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition: By binding to serotonin transporters, it may function similarly to selective serotonin reuptake inhibitors (SSRIs), contributing to mood regulation and alleviation of menopausal symptoms .
  • Modulation of Cytokine Production: It affects the signaling pathways involved in inflammation, leading to decreased levels of inflammatory markers .
  • Antioxidant Pathways: The compound enhances endogenous antioxidant defenses, thereby reducing oxidative damage within cells .

Case Studies

A cross-sectional clinical study involving women using black cohosh supplements revealed no significant hematological abnormalities or increased micronucleus frequencies associated with this compound intake. This suggests a favorable safety profile for long-term use in healthy populations .

Quantitative Analysis

A study utilizing high-performance liquid chromatography (HPLC) analyzed various accessions of Cimicifuga racemosa, revealing varying concentrations of this compound and related compounds. The findings indicated that specific extraction methods significantly influence the yield and bioactivity of these compounds .

Data Tables

StudyFindings
Looney et al. (2012)Quantified levels of this compound across different plant accessionsVariability in content affects therapeutic efficacy
Mercado-Feliciano et al. (2012)Evaluated safety in animal modelsNo hepatotoxicity; potential for chromosomal alterations observed
Wang et al. (2022)Investigated receptor interactionsSupports hormonal activity through serotonin receptor modulation

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Cimiracemoside C’s structural and chemical properties?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Mass spectrometry (MS) confirms molecular weight (620.81 g/mol) and fragmentation patterns. Cross-reference with databases like PubChem (CID: 256925-92-5) for validation .
  • Key Data : Structural features include a triterpene backbone with a β-D-glucuronide moiety critical for AMPK activation .

Q. How is this compound isolated from Cimicifuga racemosa (black cohosh)?

  • Protocol : Ethanol-water extraction followed by silica gel chromatography and preparative HPLC. Monitor fractions using TLC (Rf: 0.3–0.4 in chloroform-methanol 8:2) .
  • Challenges : Co-elution with isomers (e.g., Cimiracemoside D) requires careful separation; purity >99.5% is achievable via iterative crystallization .

Q. What in vitro assays are used to evaluate this compound’s AMPK activation?

  • Experimental Design : Use HepaRG cells treated with 10–100 µM this compound. Measure AMPK phosphorylation (Western blot) and compare to metformin controls. Include ATP depletion assays to confirm AMPK’s energy-sensing role .
  • Key Finding : EC50 for AMPK activation is ~25 µM, comparable to protopine derivatives but with lower cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation) affect this compound’s bioactivity?

  • Analysis : Compare aglycone derivatives (e.g., 23-epi-26-deoxyactein) and glycosylated analogs (e.g., Cimiracemoside H). In silico docking (AutoDock Vina) reveals the β-D-glucuronide moiety enhances binding to AMPK’s γ-subunit (ΔG = −9.2 kcal/mol) .
  • Contradictions : Cimiracemoside H (Δ7,8 double bond absent) shows 50% reduced activity, suggesting Δ7,8 is critical for conformational stability .

Q. What in vivo models validate this compound’s anti-diabetic potential?

  • Design : Use ob/ob mice (n=68) dosed orally (10 mg/kg/day for 7 days). Measure fasting glucose (↓30% vs. control) and insulin sensitivity via OGTT. Histopathology assesses liver steatosis reduction .
  • Limitations : Poor bioavailability (<15%) in rodents necessitates nanoformulation (e.g., liposomes) for translational studies .

Q. How can researchers reconcile discrepancies in AMPK activation mechanisms reported across studies?

  • Methodological Approach :

Dose-Response Curves : Confirm linearity across 1–100 µM to rule out off-target effects at high doses.

Orthogonal Assays : Combine kinase activity assays (e.g., LanthaScreen) with transcriptomics (RNA-seq of AMPK downstream targets).

Controlled Variables : Standardize cell culture conditions (e.g., glucose concentration) to minimize confounding metabolic stress .

Q. What strategies improve the stability of this compound during storage?

  • Guidelines : Store lyophilized powder at −20°C in argon-flushed vials. In solution (DMSO), avoid freeze-thaw cycles; degradation increases by 12% after three cycles. Monitor via HPLC-UV (λ=210 nm) .

Q. Data Interpretation & Experimental Design

Q. How should researchers design a study to compare this compound with synthetic AMPK activators?

  • Framework :

  • Primary Endpoint : AMPK phosphorylation (p-AMPK/AMPK ratio) in HepG2 cells.
  • Secondary Endpoints : Glucose uptake (2-NBDG assay) and mitochondrial respiration (Seahorse Analyzer).
  • Statistical Power : Use ANOVA with post-hoc Tukey test (α=0.05, β=0.2; n≥6 replicates) .

Q. What are common pitfalls in quantifying this compound’s isomers (e.g., Cimiracemoside D)?

  • Troubleshooting :

  • Chromatography : Use a C18 column with 0.1% formic acid in acetonitrile-water (gradient elution) to resolve isomers (retention time difference: 0.8 min).
  • Validation : Spike samples with authentic standards (e.g., Cimiracemoside D, CID: 290821-39-5) to confirm peak identity .

Q. Ethical & Methodological Compliance

Q. How to ensure reproducibility when replicating this compound studies?

  • Best Practices :
  • Data Transparency : Share raw NMR/MS spectra via repositories (e.g., Zenodo).
  • Protocol Registration : Pre-publish methods on protocols.io to standardize AMPK assays .
  • Negative Controls : Include solvent-only and inactive analogs (e.g., Cimiracemoside H) to validate specificity .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPYUWOBZFGKAI-BKJHYQRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256925-92-5
Record name Cimiracemoside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIRACEMOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cimiracemoside C
Cimiracemoside C
Cimiracemoside C
Cimiracemoside C
Cimiracemoside C
Cimiracemoside C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.